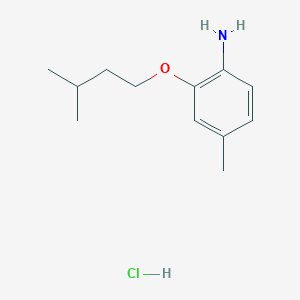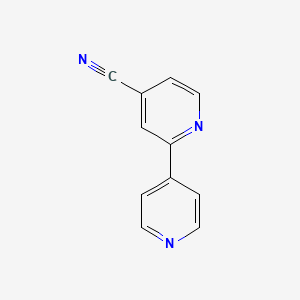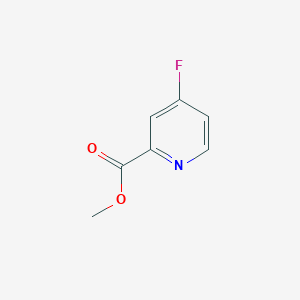
2-(Isopentyloxy)-4-methylaniline hydrochloride
Overview
Description
Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, stability, etc.Scientific Research Applications
Synthesis of Antibacterial Compounds :
- Some derivatives of methylaniline, like 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been synthesized and demonstrated potent antibacterial activity against Gram-positive organisms, showcasing the potential of methylaniline derivatives in developing antibacterial agents (Zhi et al., 2005).
Characterization and Analytical Techniques :
- Advanced characterization techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis have been employed for analyzing compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These methods offer a detailed insight into the molecular structure and can be crucial for understanding the properties of "2-(Isopentyloxy)-4-methylaniline hydrochloride" (Arjunan & Mohan, 2008).
Synthesis of Oxime Derivatives with Antioxidant Activities :
- The synthesis of novel oxime derivatives from reactions involving methylaniline derivatives has shown promising antioxidant activities. These findings suggest the potential of "2-(Isopentyloxy)-4-methylaniline hydrochloride" in the synthesis of compounds with antioxidant properties (Topçu et al., 2021).
Applications in Dye Synthesis :
- Methylaniline derivatives have been used in synthesizing dye intermediates, indicating the potential use of "2-(Isopentyloxy)-4-methylaniline hydrochloride" in the dye manufacturing industry (Bo, 2007).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
For a specific compound like “2-(Isopentyloxy)-4-methylaniline hydrochloride”, you would need to consult scientific literature or databases for this information. If the compound is novel or not widely studied, it may be necessary to conduct original research to fully characterize it. Please consult with a chemist or a relevant expert for more detailed information.
properties
IUPAC Name |
4-methyl-2-(3-methylbutoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-10(3)4-5-11(12)13;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNJLMPJOIZSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopentyloxy)-4-methylaniline hydrochloride | |
CAS RN |
1185295-20-8 | |
| Record name | Benzenamine, 4-methyl-2-(3-methylbutoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)


![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)



